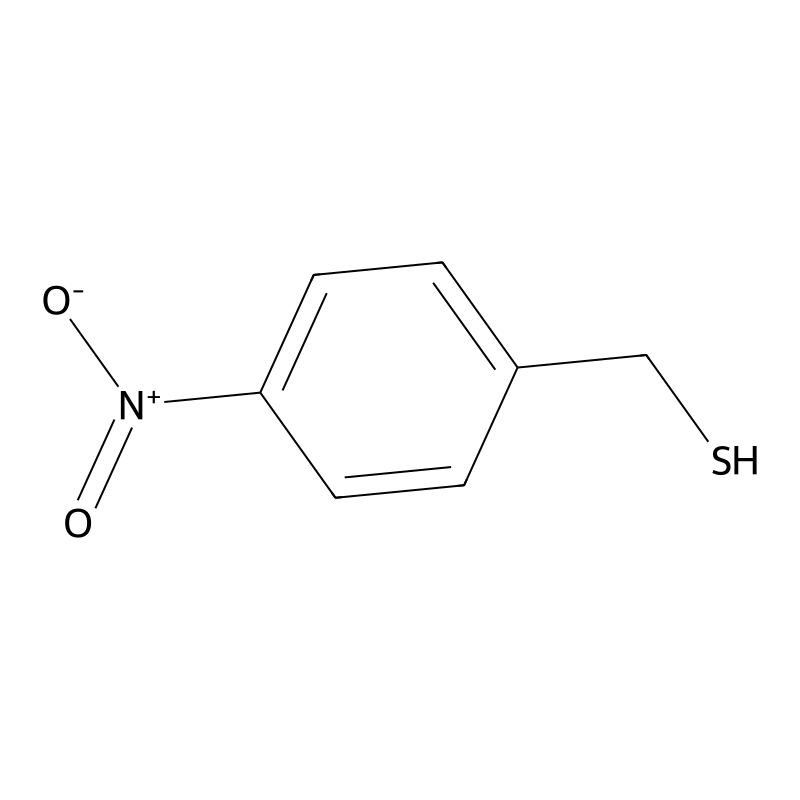

(4-Nitrophenyl)methanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Labeling and Detection:

(4-Nitrophenyl)methanethiol's thiol group (S-H) can react with specific functional groups in biomolecules to form stable adducts. This property allows researchers to label biomolecules like proteins and enzymes for analysis techniques like mass spectrometry or fluorescence microscopy []. The nitro group (NO2) on the molecule provides a convenient detection method due to its strong absorbance at specific wavelengths of light [].

(4-Nitrophenyl)methanethiol is an organic compound characterized by a thiol group (-SH) attached to a methylene bridge (-CH2-) that connects to a 4-nitrophenyl group. Its chemical formula is C7H8N O2S, and it features a nitro group (-NO2) at the para position of the phenyl ring. This compound is known for its reactivity, particularly in forming stable covalent bonds with various biomolecules, making it of interest in both synthetic and biological chemistry.

There is no current research available on the mechanism of action of (4-Nitrophenyl)methanethiol in biological systems.

- Thiols can have unpleasant odors.

- They may be irritating to the skin, eyes, and respiratory system.

- Aromatic nitro compounds can be explosive under certain conditions.

- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, reacting with alkyl halides to form thioethers.

- Reduction Reactions: It can act as a reducing agent in the catalytic reduction of nitrophenols, which is often utilized to evaluate the catalytic activity of nanostructured materials.

- Covalent Bond Formation: This compound has been shown to react with dopamine D3, forming a stable covalent bond that is significant in biochemical applications .

The biological activity of (4-Nitrophenyl)methanethiol stems from its ability to interact with various proteins and enzymes. Its reactivity allows it to modify cysteine residues in proteins, which can influence protein function and signaling pathways. The formation of covalent bonds with biomolecules can also lead to potential applications in drug design and development.

Several synthesis methods have been developed for (4-Nitrophenyl)methanethiol:

- Direct Thiolation: This method involves the reaction of 4-nitrophenyl chloride with sodium methanethiolate, leading to the formation of (4-Nitrophenyl)methanethiol.

- Reduction of Nitro Compounds: The nitro group can be reduced to an amino group, followed by subsequent reactions to introduce the thiol functionality.

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving appropriate precursors that contain both nitro and thiol functionalities.

(4-Nitrophenyl)methanethiol has various applications across different fields:

- Bioconjugation: Its ability to form stable covalent bonds makes it useful for labeling biomolecules in proteomics and drug development.

- Chemical Sensors: It is used in the development of sensors for detecting specific proteins or ions due to its reactive nature.

- Catalysis: The compound serves as a reducing agent in catalysis, particularly in reactions involving nitrophenols.

Studies on the interactions of (4-Nitrophenyl)methanethiol have revealed its ability to form covalent bonds with various biological molecules, particularly those containing thiol groups. For instance, it has been shown to react with dopamine D3, highlighting its potential role in neurochemical research . Additionally, its interactions with other thiols can lead to mixed disulfide formations, which are important in redox biology.

Several compounds share structural similarities with (4-Nitrophenyl)methanethiol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Mercaptobenzoic Acid | Contains a carboxylic acid group | Used in surface modification and nanotechnology |

| 4-Aminothiophenol | Contains an amino group instead of a nitro group | More basic properties; used in dye synthesis |

| 2-Nitrothiophenol | Nitro group at the ortho position | Different electronic properties; used in organic synthesis |

Uniqueness of (4-Nitrophenyl)methanethiol

(4-Nitrophenyl)methanethiol stands out due to its combination of a thiol and nitro substituent on the phenyl ring, providing unique reactivity patterns not found in simpler thiols or nitro compounds. Its ability to engage in both nucleophilic substitution and covalent bond formation enhances its utility in biochemical applications.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant